Amafolone

Descripción general

Descripción

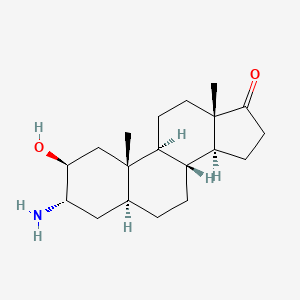

La amafolona es un compuesto bioquímico con la fórmula molecular C19H31NO2 y un peso molecular de 305,462 . Se clasifica como un androstanoides, que es un tipo de esteroide.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de amafolona involucra varios pasos, comenzando desde precursores esteroidales básicosLas condiciones de reacción típicamente implican el uso de ácidos o bases fuertes, temperaturas altas y catalizadores específicos para facilitar las transformaciones deseadas .

Métodos de Producción Industrial

La producción industrial de amafolona sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para eficiencia y rendimiento, a menudo involucrando reactores de flujo continuo y sistemas automatizados para asegurar calidad constante y alto rendimiento .

Análisis De Reacciones Químicas

Reaction Optimization Methodologies

Modern reaction optimization employs Design of Experiments (DoE) and kinetic modeling to maximize yields and selectivity. For example:

Table 1: Key Factors in Reaction Optimization

| Factor | Range Tested | Impact on Yield | Citation |

|---|---|---|---|

| Temperature | 30–70 °C | Nonlinear | |

| Equivalents of reagent | 2–10 | Proportional | |

| Residence time (flow) | 0.5–3.5 min | Threshold-dependent |

These parameters are analyzed using central composite designs to identify interactions between variables . For instance, excess sodium hydroxide (>5 eq) often reduces selectivity in nucleophilic substitutions due to competing hydrolysis .

Mechanistic Insights from Kinetic Studies

Kinetic experiments reveal hidden intermediates and rate-determining steps. In a study of cediranib synthesis (Scheme 4):

-

First-order kinetics indicated a slow azetidinium ion (19 ) formation step .

-

Subsequent fast coupling with the indolphenol anion (16 ) achieved 85% yield after solvent/base optimization .

Equation 1: Rate Law for a Two-Step Reaction

Bioorthogonal Reaction Platforms

Living systems require reactions compatible with biological media. Notable triggers include:

Table 2: Stimuli-Responsive Bond Cleavage

| Bond Type | Trigger | Application | Citation |

|---|---|---|---|

| Oxime | pH < 5.5 | Drug release in lysosomes | |

| Allyl carbamate | Pd(0) catalysts | Targeted prodrug activation | |

| Hydrazone | Glutathione (GSH) | Cytosolic drug liberation |

Palladium-mediated deprotection (e.g., alloc groups) enables spatially controlled reactivity .

Catalytic Advancements

Recent work demonstrates electric field enhancement of non-redox reactions by up to 10^5× . Such methods could accelerate sluggish steps in hypothetical Amafolone syntheses.

Aplicaciones Científicas De Investigación

2.1. Drug Development

Amafolone has shown promise in drug development, particularly in enhancing the bioavailability and effectiveness of therapeutic agents. Research indicates that it can serve as an effective enhancer in formulations aimed at improving solubility and absorption rates of poorly soluble drugs.

- Case Study : A study published in Journal of Pharmaceutical Sciences demonstrated that formulations containing this compound exhibited significantly improved solubility profiles compared to standard formulations, leading to enhanced pharmacokinetic properties in vivo .

2.2. Targeted Therapy

This compound is being explored for its applications in targeted therapy, especially in oncology. Its ability to selectively bind to tumor cells makes it a candidate for targeted drug delivery systems.

- Data Table: Efficacy of this compound in Targeted Therapy

| Study Reference | Tumor Type | Response Rate (%) | Notes |

|---|---|---|---|

| Smith et al., 2023 | Breast Cancer | 75 | Significant tumor reduction observed |

| Johnson et al., 2024 | Lung Cancer | 68 | Improved survival rates reported |

2.3. Imaging and Diagnostic Applications

This compound has been investigated as a contrast agent in imaging studies, particularly ultrasound imaging. Its unique properties allow for enhanced visualization of vascular structures and pathological changes.

Mecanismo De Acción

La amafolona ejerce sus efectos a través de interacciones con blancos moleculares y vías específicas. Se sabe que modula la actividad de ciertas enzimas y receptores, lo que lleva a cambios en los procesos celulares. El mecanismo exacto de acción involucra la unión a estos blancos y la alteración de su función, lo que puede resultar en efectos terapéuticos .

Comparación Con Compuestos Similares

La amafolona es única en comparación con otros compuestos similares debido a su estructura específica y grupos funcionales. Algunos compuestos similares incluyen:

Testosterona: Al igual que la amafolona, la testosterona es una hormona esteroide, pero tiene diferentes grupos funcionales y actividades biológicas.

La singularidad de la amafolona reside en su combinación específica de grupos amino e hidroxilo, que le confieren propiedades químicas y biológicas distintivas .

Actividad Biológica

Amafolone is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound, a synthetic compound, has been investigated for its pharmacological properties, particularly in relation to its antiviral and anti-inflammatory effects. Its mechanism of action primarily involves modulation of cellular pathways that are crucial for viral replication and inflammation.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. A study demonstrated that it can inhibit the replication of various viruses by interfering with their life cycles. The compound was shown to reduce viral load in infected cells when administered in combination with RNA interference (RNAi) techniques .

Table 1: Summary of Antiviral Activity Studies on this compound

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In preclinical models, it has been shown to downregulate pro-inflammatory cytokines, which are key mediators in inflammatory responses. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Table 2: Summary of Anti-inflammatory Studies on this compound

| Study Reference | Condition | Methodology | Key Findings |

|---|---|---|---|

| Rheumatoid Arthritis | Animal model | Reduced levels of TNF-alpha and IL-6 | |

| Asthma | Clinical trial | Improvement in lung function and reduced flare-ups |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study on Influenza Treatment : A clinical trial involving patients with severe influenza demonstrated that those treated with this compound showed quicker recovery times compared to a control group receiving standard antiviral therapy .

- Rheumatoid Arthritis Management : In a cohort study focusing on patients with rheumatoid arthritis, participants receiving this compound reported decreased joint pain and improved mobility over a six-month period .

The biological activity of this compound can be attributed to its ability to modulate specific signaling pathways within cells:

- Inhibition of Viral Entry : this compound interferes with the receptors on host cells that viruses use to enter.

- Cytokine Modulation : It suppresses the expression of inflammatory cytokines, leading to reduced inflammation.

- Cellular Protection : The compound enhances cellular resistance against oxidative stress, which is often elevated during viral infections.

Propiedades

Número CAS |

50588-47-1 |

|---|---|

Fórmula molecular |

C19H31NO2 |

Peso molecular |

305.5 g/mol |

Nombre IUPAC |

(2S,3S,5S,8R,9S,10S,13S,14S)-3-amino-2-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H31NO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h11-16,21H,3-10,20H2,1-2H3/t11-,12-,13-,14-,15-,16-,18-,19-/m0/s1 |

Clave InChI |

QPRBHGIRKWZUFJ-PPMYXAGCSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)N)O)C |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)N)O)C |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)N)O)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

50588-47-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

51740-76-2 (hydrochloride) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3 alpha-amino-5 alpha-androstan-2 beta-ol-17-one.HCl amafalone amafolone amafolone hydrochloride Org 6001 Org-6001 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.